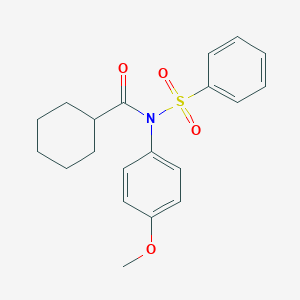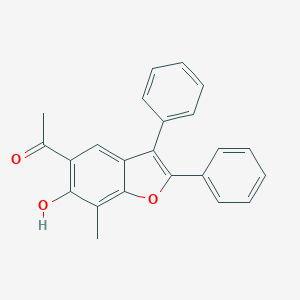
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide, also known as MCC950, is a small molecule inhibitor that has gained significant attention in the field of immunology and inflammation research. It was first synthesized in 2015 by researchers at the University of Queensland, Australia. MCC950 has shown promising results in preclinical studies as a potential therapeutic agent for a variety of inflammatory diseases, including gout, Alzheimer's disease, and multiple sclerosis.
Wirkmechanismus
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide inhibits the NLRP3 inflammasome by binding to the NLRP3 protein and preventing its activation. The NLRP3 inflammasome is a multi-protein complex that is involved in the production of pro-inflammatory cytokines. N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide blocks the production of these cytokines by preventing the activation of the NLRP3 inflammasome.
Biochemical and Physiological Effects:
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines in the blood and tissues of preclinical models of inflammation. It has also been shown to reduce the severity of inflammation in preclinical models of gout, Alzheimer's disease, and multiple sclerosis. N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to be well-tolerated in preclinical studies and has not been associated with any significant adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is its specificity for the NLRP3 inflammasome. It does not affect other components of the innate immune system, which reduces the risk of off-target effects. N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is also relatively easy to synthesize and can be produced in large quantities in a laboratory setting. One limitation of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is its lack of selectivity for different inflammasomes. It has been shown to inhibit other inflammasomes, but to a lesser extent than the NLRP3 inflammasome. This lack of selectivity may limit its therapeutic potential in certain inflammatory diseases.
Zukünftige Richtungen
There are several future directions for the research and development of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide. One area of focus is the development of more selective inhibitors of the NLRP3 inflammasome. Another area of focus is the development of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide derivatives with improved pharmacokinetic properties. These derivatives could have improved bioavailability and could be more effective in treating inflammatory diseases. Finally, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide in humans.
Synthesemethoden
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide is synthesized through a multi-step process that involves the reaction of 4-methoxyphenylsulfonyl chloride with cyclohexyl isocyanate to form the intermediate N-(cyclohexylcarbonyl)-4-methoxyphenylsulfonamide. This intermediate is then reacted with 4-aminobenzenesulfonamide to form N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide has been extensively studied in preclinical models of inflammation and has shown promising results as a potential therapeutic agent for a variety of inflammatory diseases. It has been shown to inhibit the NLRP3 inflammasome, a key component of the innate immune system that is involved in the production of pro-inflammatory cytokines. N-(cyclohexylcarbonyl)-N-(4-methoxyphenyl)benzenesulfonamide has been shown to be effective in reducing inflammation in preclinical models of gout, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
Molekularformel |
C20H23NO4S |
|---|---|
Molekulargewicht |
373.5 g/mol |
IUPAC-Name |
N-(benzenesulfonyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C20H23NO4S/c1-25-18-14-12-17(13-15-18)21(20(22)16-8-4-2-5-9-16)26(23,24)19-10-6-3-7-11-19/h3,6-7,10-16H,2,4-5,8-9H2,1H3 |
InChI-Schlüssel |
BLFVQKOJOBDUBX-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)N(C(=O)C2CCCCC2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-methyl-7-[(2-oxocyclohexyl)oxy]-3,4-diphenyl-2H-chromen-2-one](/img/structure/B283975.png)


![2,2,8,8,10-pentamethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene](/img/structure/B283978.png)

![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)
![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![2,2,8,8-tetramethyl-3,4,9,10-tetrahydro-2H,8H-pyrano[2,3-f]chromene](/img/structure/B283990.png)
![8-methoxy-3-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-chromen-2-one](/img/structure/B283993.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
![3,4,8-trimethyl-8,9-dihydro-2H-furo[2,3-h]chromen-2-one](/img/structure/B283996.png)
![8,9-dimethoxy-2,2-dimethyl-3,4-dihydro-2H,6H-pyrano[3,2-b]xanthen-6-one](/img/structure/B283997.png)
![4-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)diazenyl]-3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B283998.png)